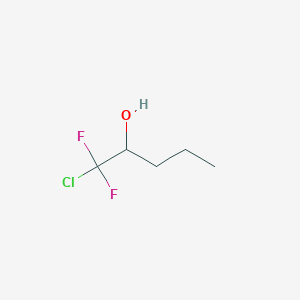

1-Chloro-1,1-difluoropentan-2-ol

Description

However, extensive data exists for 1-Chloro-1,1-difluoroethane (CAS 75-68-3, HCFC-142b), a structurally related compound.

1-Chloro-1,1-difluoroethane (HCFC-142b) is a halogenated hydrocarbon with the formula C₂H₃ClF₂ and molecular weight 100.50 g/mol . It is a colorless, alcohol-like odor gas/liquid at room temperature, stable under normal conditions but incompatible with strong oxidizers and metals like aluminum or magnesium . Key applications include:

- Refrigerant: Used in air conditioning and refrigeration systems due to its thermodynamic stability .

- Chemical Intermediate: Catalytically dehydrochlorinated to produce vinylidene fluoride (VDF), a monomer for fluoropolymers like PVDF .

- Aerosol Propellant: Employed in non-food aerosol products .

Regulatory exposure limits include an 8-hour TWA of 1000 ppm (ACGIH/OSHA) , while its chronic toxicity is managed under EPA guidelines with an annual averaging time for air quality standards .

Properties

CAS No. |

6301-96-8 |

|---|---|

Molecular Formula |

C5H9ClF2O |

Molecular Weight |

158.57 g/mol |

IUPAC Name |

1-chloro-1,1-difluoropentan-2-ol |

InChI |

InChI=1S/C5H9ClF2O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |

InChI Key |

IMEPYNYFNDKITM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(F)(F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Antimony Pentachloride-Catalyzed Reactions

A prominent method involves the reaction of 1,1,1-trichloropentan-2-ol with anhydrous hydrofluoric acid (HF) in the presence of antimony pentachloride (SbCl₅). This approach mirrors processes used for synthesizing 1-chloro-1,1-difluoroethane (F-142b) and 1,1,1-trifluoroethane (F-143a).

Mechanism :

-

Catalyst Activation : SbCl₅ reacts with HF to form antimony chlorofluoride complexes (e.g., SbCl₃F₂), which facilitate chlorine-fluorine exchange.

-

Stepwise Substitution : Sequential replacement of chlorine atoms on the C1 carbon with fluorine:

The reaction proceeds via an intermediate 1-chloro-1-fluoropentan-2-ol.

Optimization Parameters :

-

Solvent Selection : Halogenated hydrocarbons (e.g., chloroform, 1,1,2-trichloro-1,2,2-trifluoroethane) are critical for dissolving SbCl₅ and stabilizing intermediates.

-

Temperature : 60–120°C, balancing reaction rate and side-product formation.

-

HF-to-Precursor Ratio : A 2:1 molar ratio ensures complete difluorination while minimizing over-fluorination.

Yield Data :

Nucleophilic Fluorination with Metal Fluorides

Alternative methods employ potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide, DMF). This strategy avoids corrosive HF but requires elevated temperatures (80–150°C) and longer reaction times.

Reaction Scheme :

Challenges :

-

Limited solubility of KF in organic solvents.

-

Competing elimination reactions forming alkenes.

Continuous vs. Batch Processes

Continuous Flow Systems

Patent US4091043A describes a continuous fluorination reactor design for analogous compounds, emphasizing:

-

Catalyst Recycling : SbCl₅-solvent mixtures are reused, reducing costs.

-

Product Isolation : Distillation columns separate this compound from unreacted HF and solvents.

Advantages :

-

Higher throughput (5–10 kg/hr per liter of reactor volume).

-

Consistent product quality due to controlled residence times.

Batch Reactors

Batch systems are preferred for small-scale synthesis (<1 kg). Key parameters include:

-

Agitation : Mechanical stirring ensures efficient HF-catalyst contact.

-

Pressure Control : Autoclaves maintain HF in the liquid phase at 5–10 bar.

Solvent and Catalyst Innovations

Solvent Criteria

Optimal solvents must:

Catalyst Modifications

-

SbCl₅-SnCl₄ Mixtures : Enhance fluorination rates by 15–20% compared to SbCl₅ alone.

-

Ionic Liquid Media : Imidazolium-based liquids improve catalyst stability at high temperatures.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluoropentan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

1-Chloro-1,1-difluoropentan-2-ol serves as an important intermediate in organic synthesis. It can be utilized to generate various fluorinated compounds that are crucial in the development of pharmaceuticals and agrochemicals. The presence of fluorine enhances the biological activity and metabolic stability of these compounds.

2. Medicinal Chemistry

Research indicates that halogenated alcohols, including this compound, can influence biological systems. Studies have investigated its effects on cellular mechanisms and potential therapeutic applications. For instance, it may be explored for its antimicrobial properties or as a scaffold for drug development targeting specific diseases.

3. Analytical Chemistry

This compound has been employed in analytical methods to improve sensitivity in detecting fluorinated species. It is particularly relevant in studies involving fluorinated spin systems where its unique properties can enhance the resolution of analytical techniques such as NMR spectroscopy .

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor in synthesizing complex fluorinated organic molecules. The reaction conditions were optimized to maximize yield and purity, showcasing the compound's utility in producing high-value chemicals for pharmaceutical applications.

Case Study 2: Biological Impact Assessment

In a biochemical study, researchers evaluated the effects of this compound on microbial growth. The results indicated varying levels of inhibition depending on concentration, suggesting potential applications as an antimicrobial agent or preservative in food science.

Summary Table of Applications

Mechanism of Action

The mechanism by which 1-chloro-1,1-difluoropentan-2-ol exerts its effects involves interactions with various molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes and other proteins. These interactions can affect biochemical pathways and cellular processes, making the compound useful in both research and industrial applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Properties

Key Observations :

- Halogenation Patterns: 1-Chloro-1,1-difluoroethane’s dual fluorine and chlorine substituents enhance its stability compared to mono-halogenated analogs like tert-butyl chloride, which is more reactive in SN1 reactions .

- Functional Group Diversity: The hydroxyl group in 1-chloro-2-methyl-2-propanol increases polarity and hydrogen-bonding capacity, making it suitable for solvent applications, unlike non-polar HCFC-142b .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data (Standard Conditions)

Key Observations :

- Volatility : HCFC-142b’s low boiling point (-9.8°C) suits it for refrigeration, whereas tert-butyl chloride’s higher boiling point (51°C) limits its use in low-temperature applications .

- Thermodynamic Stability : HCFC-142b’s enthalpy of formation (-307.2 kJ/mol) reflects its stability under catalytic pyrolysis conditions (e.g., conversion to VDF at 400–600°C) .

Key Observations :

- Regulatory Status : HCFC-142b’s moderate ODP (0.06–0.08) classifies it as a transitional refrigerant under the Montreal Protocol, phased out in favor of hydrofluoroolefins (HFOs) .

- Toxicity : Its higher EPA reference concentration (50,000 µg/m³) compared to dichloromethane reflects lower acute toxicity but necessitates long-term emission controls .

Biological Activity

1-Chloro-1,1-difluoropentan-2-ol is an organofluorine compound with the molecular formula C₅H₉ClF₂O and a CAS number of 238399. This compound has garnered attention in recent years due to its potential biological activity and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group (-OH), a chloro group (-Cl), and two fluorine atoms attached to a pentane backbone. This unique combination of functional groups contributes to its reactivity and biological properties.

Structural Representation

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various fluorinated compounds showed that this compound demonstrated inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound may be a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity studies were performed using human cell lines to evaluate the safety profile of this compound. The compound was tested against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The results indicate that while the compound exhibits cytotoxic effects on cancer cells, it also shows selectivity, which is crucial for therapeutic applications .

The mechanism by which this compound exerts its biological effects is still under investigation. Initial studies suggest that it may interfere with cellular signaling pathways or disrupt membrane integrity in microbial cells. Further research is needed to elucidate the specific targets and pathways involved.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial load in infected mouse models when administered intraperitoneally.

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, researchers investigated the effects of this compound on tumor growth in xenograft models. The compound was administered orally, resulting in a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of HCFC-142b?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to analyze and chemical shifts, which reveal halogen-induced electronic effects. Pair with Fourier-transform infrared (FTIR) spectroscopy to identify C-Cl and C-F stretching vibrations (650–800 cm and 1000–1200 cm, respectively). Validate assignments using density functional theory (DFT) simulations .

Q. How can researchers accurately measure the vapor pressure of HCFC-142b under varying temperatures?

Methodological Answer: Employ ebulliometric techniques with temperature control within ±0.01 K. Calibrate pressure sensors to ±0.1 kPa accuracy, and validate results using the Antoine equation. Reference data from Silva et al. (1993), who reported vapor pressures between 243–353 K, showing a deviation of <2% from experimental values .

Q. What safety protocols are critical for handling HCFC-142b in laboratory settings?

Methodological Answer: Use fume hoods with airflow >0.5 m/s and monitor airborne concentrations via gas chromatography. Refer to toxicological LC data (e.g., 2050 gm/m for rats) to establish exposure limits. Implement cardiac monitoring during high-dose studies due to reported arrhythmia risks .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic dehydrohalogenation of HCFC-142b over metal fluorides?

Methodological Answer: Study reaction pathways using in situ X-ray diffraction (XRD) and temperature-programmed desorption (TPD). Han et al. (2019) identified AlF as an effective catalyst, where surface fluorine vacancies promote HCl elimination. Kinetic modeling should account for activation energies (e.g., 85–110 kJ/mol) and competing side reactions .

Q. How do computational models reconcile discrepancies in the environmental persistence of HCFC-142b?

Methodological Answer: Apply quantum mechanical calculations (e.g., DFT) to predict atmospheric oxidation pathways. Compare computed half-lives (e.g., 15–20 years) with experimental data from ozone depletion studies. Address contradictions by modeling radical-initiated degradation mechanisms under UV exposure .

Q. What strategies optimize the synthesis of HCFC-142b derivatives for specialty chemical applications?

Methodological Answer: Use radical fluorination with Cl/F exchange reagents (e.g., SbF) under controlled temperatures (80–120°C). Monitor reaction progress via NMR to avoid over-fluorination. For chiral derivatives, employ asymmetric catalysis with fluorinated ligands to achieve >90% enantiomeric excess .

Data Contradiction Analysis

Q. Why do reported mutagenicity studies of HCFC-142b show conflicting results?

Methodological Answer: Discrepancies arise from assay sensitivity differences. While in vitro Ames tests suggested weak mutagenicity, in vivo cytogenetic assays were negative. Control for metabolic activation (e.g., S9 liver homogenate) and use high-throughput sequencing to detect low-frequency mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.